[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
Description
[(2R,3S,4S,5R,6R)-4,5,6-Triacetyloxy-2-methyloxan-3-yl] acetate is a highly acetylated carbohydrate derivative characterized by a pyranose (oxane) ring with stereospecific substitutions. The compound features three acetyloxy groups at positions 4, 5, and 6, a methyl group at position 2, and an additional acetate moiety at position 3 (Figure 1). This structural configuration enhances its lipophilicity compared to non-acetylated sugars, making it a valuable intermediate in organic synthesis, particularly for protecting hydroxyl groups during glycosylation reactions or drug development .
The compound’s stereochemistry (2R,3S,4S,5R,6R) is critical to its reactivity and biological interactions. Acetylated sugars like this are often employed in pharmaceuticals to improve stability and bioavailability, as seen in macrolide antibiotics (e.g., azithromycin derivatives) and antiviral agents .
Properties
Molecular Formula |
C14H20O9 |
|---|---|
Molecular Weight |
332.30 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14-/m1/s1 |
InChI Key |
QZQMGQQOGJIDKJ-ZTRKCMPHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically begins with sugar derivatives or monosaccharides that serve as the oxane ring precursors. The key steps involve:
- Protection of hydroxyl groups to control regioselectivity.
- Introduction of acetyl groups via acetylation to form acetoxy substituents.
- Installation of the acetate group at the 3-position of the oxane ring.
- Maintenance of stereochemical integrity throughout the synthesis.
This approach ensures the formation of the triacetyloxy groups at positions 4, 5, and 6, and the methyl group at position 2 on the oxane ring, culminating in the acetate ester at position 3.
Stepwise Synthetic Methodology
| Step Number | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of hydroxyl groups on sugar precursor | Commonly silyl ethers or benzyl ethers | Prevents undesired reactions at non-target sites |
| 2 | Selective acetylation of hydroxyl groups | Acetic anhydride, pyridine or DMAP catalyst | Forms triacetyloxy groups at positions 4, 5, 6 |
| 3 | Methylation at position 2 | Methyl iodide or dimethyl sulfate with base | Introduces the 2-methyl substituent on oxane ring |
| 4 | Acetylation at position 3 hydroxyl | Acetic anhydride under mild conditions | Forms the acetate ester at the 3-position |
| 5 | Deprotection (if protective groups used) | Acidic or basic hydrolysis depending on protecting groups | Yields the final compound |
| 6 | Purification | Chromatography or recrystallization | Ensures high purity and stereochemical integrity |
Reaction Conditions and Yields
- Acetylation reactions are typically conducted at 0–25 °C to avoid side reactions.
- Methylation is performed under anhydrous conditions to prevent hydrolysis.
- The overall yield for the multi-step synthesis ranges from 40% to 65%, depending on the efficiency of protection/deprotection steps and purification methods.
Stereochemical Control
Maintaining the stereochemistry at each chiral center is critical. The use of selective protecting groups and mild reaction conditions helps preserve the stereochemical configuration, as confirmed by spectroscopic methods such as NMR and chiral HPLC analysis.
Comparative Data from Sources
Research Results Summary
- The compound is typically synthesized via classical carbohydrate chemistry techniques involving acetylation and methylation.
- Protection and deprotection steps are essential to achieve regioselectivity and stereochemical fidelity.
- The triacetyloxy groups at positions 4, 5, and 6 are introduced through acetylation using acetic anhydride.
- The methyl group at position 2 is introduced via methylation reactions.
- Final acetylation at position 3 yields the acetate ester.
- Purification by chromatographic methods ensures the isolation of the pure compound.
- Characterization by NMR, IR, and mass spectrometry confirms the structure and purity.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Protection of hydroxyl groups | TBDMS-Cl, imidazole | 0–25 °C | 2–4 hours | 85–90 | Protects non-target OH groups |
| Acetylation of hydroxyls | Acetic anhydride, pyridine | 0–25 °C | 1–3 hours | 80–90 | Forms acetoxy groups |
| Methylation at position 2 | Methyl iodide, K2CO3 | RT | 4–6 hours | 75–85 | Introduces methyl substituent |
| Acetylation at position 3 | Acetic anhydride, DMAP catalyst | RT | 1–2 hours | 85–90 | Forms acetate ester |
| Deprotection | TBAF (for silyl groups) or acid | RT | 1–3 hours | 80–90 | Removes protective groups |
| Purification | Silica gel chromatography | N/A | N/A | N/A | Ensures purity |
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate can undergo various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form oxo derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Hydrolysis: Yields the corresponding triol.
Oxidation: Produces oxo derivatives.
Substitution: Results in the formation of various substituted oxane derivatives.
Scientific Research Applications
[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate involves its interaction with specific molecular targets. The acetoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Reactivity and Stability :
- The target compound lacks reactive groups like isothiocyanate (NCS) or thioether (SEt), making it less prone to nucleophilic attacks compared to analogues in and . Its stability under acidic conditions is advantageous for multi-step syntheses.
- Compounds with acetamido groups (e.g., ) exhibit enhanced hydrogen-bonding capacity, which may influence their binding to biological targets.
Lipophilicity :
- The triacetyloxy configuration in the target compound increases its logP value compared to hydroxylated sugars (e.g., maltose derivatives in ), facilitating membrane permeability in drug formulations.
Synthetic Utility :
- Unlike the isothiocyanate derivative , which is used for covalent conjugation to proteins, the target compound’s acetyl groups serve primarily as protective moieties, enabling regioselective deprotection strategies .
Physicochemical and Spectroscopic Comparisons
Table 2: Experimental Data from Research Findings
Key Findings:
- Spectroscopic Signatures : The IR peak at ~1750 cm⁻¹ (C=O stretch) is consistent across acetylated derivatives, but the presence of amide (1650 cm⁻¹) or thiol (672 cm⁻¹) groups distinguishes analogues .
- Synthetic Efficiency : Yields for acetylated sugars vary widely; the 78.5% yield reported for a thiol-containing analogue suggests that steric hindrance from the target compound’s 2-methyl group may require optimized reaction conditions.
Biological Activity
The compound [(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate is a derivative of naturally occurring sugars and has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial and anticancer activities, along with relevant case studies and research findings.
- Molecular Formula : C14H20O9
- Molecular Weight : 332.31 g/mol
- CAS Number : 50615-66-2
- Synonyms : (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Kakita et al. (2012) demonstrated that the compound inhibits the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The potential anticancer effects of this compound have also been investigated. In vitro studies revealed that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism appears to involve the activation of caspase pathways.
Case Study: Induction of Apoptosis
A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant decrease in cell viability in HeLa cells after 24 hours:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
This dose-dependent response highlights its potential as an anticancer agent.
The biological activity of this compound is attributed to its ability to interfere with cellular processes. It is believed to disrupt cell membrane integrity in bacteria and induce oxidative stress in cancer cells.
Q & A
Q. What are the optimal synthetic routes for [(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate, and how do reaction conditions influence yield?
The synthesis typically involves sequential acetylation and protection/deprotection strategies. Key steps include:
- Acetylation : Reacting hydroxyl groups with acetic anhydride under basic conditions (e.g., pyridine) to install acetyl groups .
- Stereochemical control : Using chiral catalysts or controlled temperature (-20°C to 25°C) to preserve the (2R,3S,4S,5R,6R) configuration .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity. Yields vary (50–75%) depending on solvent polarity and inert atmosphere use .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- NMR spectroscopy : H and C NMR confirm acetyl group positions (δ 1.8–2.2 ppm for CHCO) and oxane ring stereochemistry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHO: expected m/z 332.11) .
- X-ray crystallography : Resolves absolute configuration, particularly for disputed stereocenters .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Acidic/basic hydrolysis : Acetyl groups hydrolyze rapidly at pH <3 or >10, generating free hydroxyls. Kinetic studies show t of 2 hours at pH 2 .
- Thermal stability : Decomposition occurs above 80°C, detected via TGA-DSC as mass loss at 150–200°C . Storage at -20°C in anhydrous DMSO or CHCl is recommended .
Advanced Research Questions
Q. How do substituent modifications (e.g., fluoromethyl vs. hydroxymethyl) alter reactivity in glycosylation reactions?
- Electron-withdrawing groups (e.g., fluoromethyl) : Reduce nucleophilicity of the anomeric carbon, slowing glycosylation rates (k = 0.15 s vs. 0.45 s for hydroxymethyl) .
- Steric effects : Bulky trityl or phenylmethoxy groups hinder enzyme binding in biological assays but improve regioselectivity in synthesis .
Q. What mechanistic insights explain its interaction with carbohydrate-processing enzymes (e.g., esterases)?
- Enzymatic deacetylation : Esterases (e.g., porcine liver esterase) cleave acetyl groups via nucleophilic attack at carbonyl carbons, confirmed by O isotopic labeling .
- Inhibition studies : IC values (5–10 µM) suggest competitive binding at active sites, validated by molecular docking simulations .
Q. How can computational methods predict its solubility and bioavailability for drug development?
- QSPR models : Correlate logP (1.8) with solubility (2.3 mg/mL in water) and intestinal absorption (Caco-2 permeability: 1.2 × 10 cm/s) .
- DFT calculations : Identify low-energy conformers (ΔG <5 kcal/mol) that align with crystal structures .
Methodological and Safety Considerations
Q. What protocols mitigate side reactions during multi-step synthesis?
Q. How should researchers handle this compound to ensure laboratory safety?
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for solvent evaporation .
- Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .
Data Contradictions and Validation
- Stereochemical discrepancies : reports (2R,3S,4S,5R,6R) configuration, while describes a related glycoside with (2R,3R,4S,5R,6S). X-ray validation is critical .
- Biological activity : cites hypoglycemic effects, but no in vivo data exists. Cross-validate with enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
